molecular formula C7H6FNO3 B14780796 2-Amino-4-fluoro-6-hydroxybenzoic acid

2-Amino-4-fluoro-6-hydroxybenzoic acid

Cat. No.: B14780796
M. Wt: 171.13 g/mol
InChI Key: NGMWGOWDJDJJAN-UHFFFAOYSA-N
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Description

2-Amino-4-fluoro-6-hydroxybenzoic acid (CAS: 1378836-88-4) is a fluorinated benzoic acid derivative characterized by amino (-NH₂), fluoro (-F), and hydroxy (-OH) substituents at positions 2, 4, and 6, respectively. This compound’s unique substitution pattern confers distinct electronic and steric properties, making it relevant in pharmaceutical and materials science research. Its structural features influence acidity, solubility, and reactivity, which are critical for applications in drug design and chemical synthesis .

Properties

Molecular Formula

C7H6FNO3

Molecular Weight

171.13 g/mol

IUPAC Name

2-amino-4-fluoro-6-hydroxybenzoic acid

InChI

InChI=1S/C7H6FNO3/c8-3-1-4(9)6(7(11)12)5(10)2-3/h1-2,10H,9H2,(H,11,12)

InChI Key

NGMWGOWDJDJJAN-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1N)C(=O)O)O)F

Origin of Product

United States

Preparation Methods

Halogenated Precursor Synthesis

The method begins with 4-fluoro-6-chloro-2-nitrobenzoic acid as the starting material. Nitration is performed using concentrated nitric acid (HNO₃) in sulfuric acid (H₂SO₄) at −10°C to 0°C. The electron-withdrawing fluorine and chlorine groups direct nitration to the ortho position relative to the carboxylic acid, yielding the nitro intermediate.

Reaction Conditions :

  • Temperature: −10°C to 0°C
  • Nitrating agent: HNO₃ (95%)
  • Solvent: H₂SO₄
  • Yield: 89–97%

Catalytic Reduction of Nitro Group

The nitro group at position 2 is reduced to an amine using hydrogen gas (H₂) and Raney nickel (Ni) under mild conditions.

Reduction Protocol :

  • Catalyst: Raney Ni (5% w/w)
  • Solvent: Methanol (MeOH)
  • Pressure: 2–5 kg/cm²
  • Temperature: 50–70°C
  • Time: 2–5 hours
  • Yield: 82–95%

Hydrolysis of Chlorine to Hydroxyl

The chlorine at position 6 is hydrolyzed to a hydroxyl group under alkaline conditions.

Hydrolysis Conditions :

  • Base: NaOH (10–30% aqueous solution)
  • Temperature: 90–110°C
  • Time: 4–8 hours
  • Yield: 75–85%

Final Product :

  • Purity: >96% (HPLC)
  • Overall yield: 62–72%

Multi-Step Synthesis via Methoxylation and Functionalization

Methoxylation of Trifluoronitrobenzene

Starting with 3,4,5-trifluoronitrobenzene , methoxylation introduces a methoxy group at position 6 using sodium methoxide (NaOMe) in methanol.

Reaction Conditions :

  • Temperature: 60–80°C
  • Solvent: Methanol
  • Yield: 80–90%

Bromination and Deamination

The intermediate undergoes bromination with N-bromosuccinimide (NBS) in dimethylformamide (DMF), followed by deamination using phosphorous acid (H₃PO₃).

Key Steps :

  • Bromination: NBS (1.1 eq), DMF, 20–40°C, 12 hours
  • Deamination: H₃PO₃ (3–6 eq), 0–80°C, 3 hours
  • Yield: 70–80%

Hydrolysis of Methoxy to Hydroxyl

The methoxy group at position 6 is hydrolyzed using hydrobromic acid (HBr) at elevated temperatures.

Hydrolysis Protocol :

  • Acid: 48% HBr
  • Temperature: 90–140°C
  • Time: 6–12 hours
  • Yield: 85–92%

Final Product :

  • Purity: >98% (NMR)
  • Overall yield: 50–60%

Direct Amination of Fluorohydroxybenzoic Acid

Nitration of 4-Fluoro-6-hydroxybenzoic Acid

4-Fluoro-6-hydroxybenzoic acid is nitrated at position 2 using a nitrating mixture (HNO₃/H₂SO₄).

Conditions :

  • Temperature: 0–5°C
  • Nitrating agent: HNO₃ (70%)
  • Yield: 75–85%

Reduction of Nitro Group

The nitro group is reduced using iron (Fe) and ammonium chloride (NH₄Cl) in aqueous ethanol.

Reduction Protocol :

  • Reducing agent: Fe powder (3–7 eq)
  • Catalyst: NH₄Cl (0.3–1.2 eq)
  • Solvent: H₂O/EtOH (1:1)
  • Temperature: 50–90°C
  • Time: 4–8 hours
  • Yield: 90–95%

Final Product :

  • Purity: >97% (LC-MS)
  • Overall yield: 68–78%

Comparative Analysis of Methods

Method Starting Material Key Steps Overall Yield Purity
Nitration-Reduction-Hydrolysis 4-Fluoro-6-chloro-2-nitrobenzoic acid Nitration, Reduction, Hydrolysis 62–72% >96%
Methoxylation Pathway 3,4,5-Trifluoronitrobenzene Methoxylation, Bromination, Hydrolysis 50–60% >98%
Direct Amination 4-Fluoro-6-hydroxybenzoic acid Nitration, Reduction 68–78% >97%

Critical Reaction Parameters

  • Temperature Control :
    • Nitration and hydrolysis require strict temperature control (−10°C to 140°C) to avoid side reactions.
  • Catalyst Selection :
    • Raney Ni and Pd/C are preferred for hydrogenation due to high selectivity.
  • Solvent Systems :
    • Polar aprotic solvents (DMF, MeOH) enhance reaction rates in halogenation and methoxylation.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-fluoro-6-hydroxybenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Amino-4-fluoro-6-hydroxybenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-Amino-4-fluoro-6-hydroxybenzoic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of enzyme-catalyzed reactions, disruption of cellular processes, and modulation of signaling pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers

2-Amino-4-fluorobenzoic Acid (CAS: 446-32-2)
  • Substituents: Amino (position 2), fluoro (position 4). Lacks the hydroxy group at position 4.
  • Melting Point : 188–196°C .
  • Key Differences : The absence of the hydroxy group reduces hydrogen-bonding capacity, likely lowering solubility in polar solvents compared to the target compound.
2-Amino-5-fluorobenzoic Acid (CAS: 446-08-2)
  • Substituents: Amino (position 2), fluoro (position 5).
  • Melting Point : 182–184°C .

Functional Group Variations

4-Amino-3-hydroxybenzoic Acid (CAS: 2374-03-0)
  • Substituents: Amino (position 4), hydroxy (position 3).
  • Key Differences : The hydroxy group at position 3 instead of 6 modifies the molecule’s hydrogen-bonding network and steric profile. This compound is used in dye synthesis and polymer research .
4-Amino-3-methoxybenzoic Acid (CAS: 2486-69-3)
  • Substituents: Amino (position 4), methoxy (-OCH₃, position 3).
  • Key Differences : Methoxy is an electron-donating group, reducing acidity compared to hydroxy-substituted analogs. This substitution enhances lipophilicity, favoring membrane permeability in biological systems .

Complex Derivatives

6-Amino-2,2-difluoro-4-methylbenzo[d][1,3]dioxole-5-carboxylic Acid (CAS: 150368-36-8)
  • Substituents: Amino (position 6), difluoro (positions 2,2), methyl (position 4), dioxole ring.
  • Key Differences : The dioxole ring introduces steric constraints and electron-withdrawing effects, altering reactivity. This compound is used in agrochemical research due to its stability .

Comparative Data Table

Compound Name CAS Number Substituent Positions Melting Point (°C) Key Properties
2-Amino-4-fluoro-6-hydroxybenzoic acid 1378836-88-4 2-NH₂, 4-F, 6-OH Not reported High polarity, strong hydrogen bonding
2-Amino-4-fluorobenzoic acid 446-32-2 2-NH₂, 4-F 188–196 Moderate solubility in polar solvents
2-Amino-5-fluorobenzoic acid 446-08-2 2-NH₂, 5-F 182–184 Lower acidity due to F position
4-Amino-3-hydroxybenzoic acid 2374-03-0 4-NH₂, 3-OH Not reported Used in dye synthesis
4-Amino-3-methoxybenzoic acid 2486-69-3 4-NH₂, 3-OCH₃ Not reported Enhanced lipophilicity
6-Amino-2,2-difluoro-4-methylbenzo[d][1,3]dioxole-5-carboxylic acid 150368-36-8 6-NH₂, 2,2-F, 4-CH₃, dioxole Not reported High stability, agrochemical applications

Key Research Findings

Electronic Effects: The fluoro group in this compound exerts an electron-withdrawing effect, increasing the acidity of the carboxylic acid group compared to non-fluorinated analogs. This property is critical for its reactivity in peptide coupling reactions .

Solubility: The hydroxy group at position 6 enhances solubility in aqueous and polar solvents, distinguishing it from analogs like 2-amino-4-fluorobenzoic acid .

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